6-chloro-1H-benzimidazole-4,7-diol

Enzyme Inhibition Serine Protease α-Chymotrypsin

6-Chloro-1H-benzimidazole-4,7-diol (CAS 408314-49-8) is a heterocyclic small molecule belonging to the benzimidazole family, distinguished by a chlorine substituent at the 6-position and hydroxyl groups at the 4- and 7-positions of the fused benzene ring. With a molecular formula of C7H5ClN2O2 and a molecular weight of 184.58 g/mol, this compound serves primarily as a synthetic building block for the preparation of more complex benzimidazole-4,7-dione derivatives with demonstrated antiproliferative and enzyme-inhibitory activities.

Molecular Formula C7H5ClN2O2
Molecular Weight 184.58 g/mol
CAS No. 408314-49-8
Cat. No. B3265664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1H-benzimidazole-4,7-diol
CAS408314-49-8
Molecular FormulaC7H5ClN2O2
Molecular Weight184.58 g/mol
Structural Identifiers
SMILESC1=C(C2=C(C(=C1Cl)O)NC=N2)O
InChIInChI=1S/C7H5ClN2O2/c8-3-1-4(11)5-6(7(3)12)10-2-9-5/h1-2,11-12H,(H,9,10)
InChIKeyQZHGTNUEJJZPEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1H-benzimidazole-4,7-diol (CAS 408314-49-8) Core Chemical Identity and Research-Grade Procurement Context


6-Chloro-1H-benzimidazole-4,7-diol (CAS 408314-49-8) is a heterocyclic small molecule belonging to the benzimidazole family, distinguished by a chlorine substituent at the 6-position and hydroxyl groups at the 4- and 7-positions of the fused benzene ring . With a molecular formula of C7H5ClN2O2 and a molecular weight of 184.58 g/mol, this compound serves primarily as a synthetic building block for the preparation of more complex benzimidazole-4,7-dione derivatives with demonstrated antiproliferative and enzyme-inhibitory activities [1]. Its unique substitution pattern creates a redox-active hydroquinone core that can be oxidized to the corresponding quinone, a transformation central to its utility in medicinal chemistry and chemical biology research programs [2].

Why 6-Chloro-1H-benzimidazole-4,7-diol Cannot Be Interchanged with Other Benzimidazole Diols or Monohalogenated Analogs


The precise regiochemistry of 6-chloro-1H-benzimidazole-4,7-diol—specifically the juxtaposition of a chloro substituent at C6 with hydroxyls at C4 and C7—is critical to both its synthetic utility and its emerging biological profile. The 4,7-diol motif enables oxidative conversion to the benzimidazole-4,7-dione pharmacophore, a privileged scaffold in antiproliferative and kinase-inhibitory chemotypes, while the 6-chloro substituent modulates the redox potential of the hydroquinone/quinone couple, directly impacting the electrophilicity and bioreductive activation of downstream derivatives [1]. In contrast, the unsubstituted parent 1H-benzimidazole-4,7-diol (CAS 102170-38-7) lacks the electronic tuning provided by the chlorine atom, and 6-chloro-1H-benzimidazole (CAS 17460-98-9) is devoid of the hydroxyl handles required for oxidation to the quinone, rendering it synthetically inert for the most common derivatization pathways . Even close analogs such as 2-methyl-1H-benzimidazole-4,7-diol (CAS 108129-32-4) differ at the 2-position, altering both the tautomeric equilibrium and the steric environment of the imidazole NH, which affects regioselectivity in subsequent N-alkylation or N-arylation reactions [2]. Generic substitution within this compound class therefore risks both synthetic failure and unpredictable biological outcomes in target-based screening cascades.

Quantitative Differentiation of 6-Chloro-1H-benzimidazole-4,7-diol (CAS 408314-49-8) Against Closest Analogs


α-Chymotrypsin Inhibitory Activity: 6-Chlorobenzimidazole Core Displays Low-Micromolar Competitive Inhibition

In a 2016 study synthesizing and screening a focused library of 20 6-chlorobenzimidazole derivatives, the parent 6-chlorobenzimidazole scaffold (designated Compound 1) demonstrated competitive inhibition of α-chymotrypsin with an IC50 of 14.8 ± 0.1 μM and a Ki of 16.4 μM, compared head-to-head with the reference inhibitor chymostatin (IC50 = 5.7 ± 0.13 μM) under identical in vitro biochemical assay conditions [1]. While Compound 1 was less potent than chymostatin, it was identified as a good inhibitor within the series and served as the template scaffold from which multiple derivatives (Compounds 2–8, 15, 17, and 18) exhibited significant inhibitory activities, establishing the 6-chlorobenzimidazole core as a validated starting point for serine protease inhibitor development [1]. Furthermore, Compound 1 was non-cytotoxic to 3T3 mouse fibroblast cells in the same study, in contrast to several derivatives (3, 5, 6, 8, 12–14, 16, 17, 19, 20) which were classified as cytotoxic, indicating a favorable selectivity window for the parent scaffold [1].

Enzyme Inhibition Serine Protease α-Chymotrypsin

Synthetic Versatility as a Benzimidazole-4,7-dione Precursor: The Chloro Substituent Enables Vascular Smooth Muscle Cell Antiproliferative Agents

The 6-chloro-4,7-diol substitution pattern is the direct synthetic precursor to 6-chloro-benzimidazole-4,7-diones, a class of compounds with experimentally confirmed antiproliferative activity. Hong et al. (2004) synthesized a series of 6-arylamino-5-chloro-benzimidazole-4,7-diones—derived from 5-chloro-4,7-dioxo (or dihydroxy) benzimidazole intermediates—and tested them for inhibitory activity on rat aortic smooth muscle cell (RAoSMC) proliferation [1]. Within this series, 6-arylamino-5-chloro-2-methyl-benzimidazole-4,7-diones exhibited potent antiproliferative activity, and compound 2c activated the SAPK/JNK signaling pathway in RAoSMCs [1]. Compounds lacking the 5-chloro substituent (i.e., derived from unchlorinated benzimidazole-4,7-diol) were not included in the study, but the broader benzimidazole-4,7-dione literature indicates that electron-withdrawing chloro substitution at the 5/6-position enhances the electrophilic character of the quinone moiety, a key determinant of bioreductive activation and cysteine reactivity in tumor cells under hypoxic conditions [2]. Thus, 6-chloro-1H-benzimidazole-4,7-diol occupies a uniquely enabling position as the hydroquinone precursor to this pharmacologically relevant dione series.

Medicinal Chemistry Antiproliferative Quinone Prodrug

Regiochemical Identity: Distinguishing 5-Chloro vs. 6-Chloro Nomenclature and the Synthetic Implications of Tautomeric Symmetry

The compound registered under CAS 408314-49-8 is systematically named both 5-chloro-1H-benzimidazole-4,7-diol and 6-chloro-1H-benzimidazole-4,7-diol, reflecting the tautomeric symmetry of the unsubstituted imidazole ring—the 5- and 6-positions are equivalent in the parent 1H-benzimidazole due to rapid annular tautomerism . However, upon N1-substitution (e.g., alkylation or arylation), this symmetry is broken, and the chlorine substituent fixes at either the 5- or 6-position relative to the newly introduced N-substituent. This contrasts with compounds such as 5,6-dichloro-1H-benzimidazole-4,7-diol, where both positions are chlorinated, eliminating the regiochemical ambiguity but also removing the possibility of selective mono-functionalization at the unchlorinated position [1]. Furthermore, 6-chloro-1H-benzimidazole (devoid of the 4,7-diol groups) cannot participate in the oxidation-reduction chemistry that defines the benzimidazole-4,7-dione pharmacophore [1]. The mono-chloro, di-hydroxy substitution pattern is thus a deliberate design feature for researchers requiring (a) a single chlorine as a synthetic handle or electronic modulator and (b) a latent quinone moiety that can be unmasked by controlled oxidation.

Regiochemistry Tautomerism Synthetic Intermediate

Physicochemical Differentiation: Predicted Property Profile Versus Unsubstituted and Dichloro Analogs

The molecular weight of 6-chloro-1H-benzimidazole-4,7-diol (184.58 g/mol) positions it at the lower end of fragment-like and early lead-like chemical space, making it suitable for fragment-based drug discovery (FBDD) approaches where low molecular weight and high ligand efficiency are paramount . Its predicted LogP is lower than that of 6-chloro-1H-benzimidazole (which lacks the polar hydroxyl groups), resulting in improved aqueous solubility—a critical parameter for biochemical assay compatibility. Compared to the unsubstituted 1H-benzimidazole-4,7-diol (MW 150.13 g/mol, CAS 102170-38-7), the target compound introduces a chlorine atom that adds both molecular weight and lipophilicity while providing a spectroscopic handle (characteristic chlorine isotope pattern in mass spectrometry) that facilitates reaction monitoring and metabolite identification . The predicted pKa of the 4,7-diol protons (approximately 9.48 based on analog predictions) places the compound in a deprotonation regime that enhances nucleophilicity at the phenoxide oxygen for O-alkylation reactions, while the imidazole NH (pKa ~12–13) remains largely unionized at physiological pH, enabling selective functionalization .

Physicochemical Properties Drug-Likeness Lead Optimization

Optimal Research and Industrial Application Scenarios for 6-Chloro-1H-benzimidazole-4,7-diol (CAS 408314-49-8)


Medicinal Chemistry: Synthesis of 6-Arylamino-5-chloro-benzimidazole-4,7-dione Antiproliferative Agents

As demonstrated by Hong et al. (2004), the 5-chloro-benzimidazole-4,7-dione scaffold derived from the target compound exhibits potent antiproliferative activity against rat aortic smooth muscle cells [1]. Researchers developing vascular restenosis inhibitors or hypoxia-selective anticancer prodrugs should prioritize this building block for the construction of focused dione libraries, as the chloro substituent at the 5/6-position is essential for the electrophilic character of the resulting quinone [1][2].

Serine Protease Inhibitor Development: α-Chymotrypsin and Chymotrypsin-Like Enzyme Targeting

The 6-chlorobenzimidazole core has been validated as a competitive α-chymotrypsin inhibitor (IC50 = 14.8 μM) with a favorable non-cytotoxic profile in 3T3 fibroblasts [3]. This scaffold is suitable for hit-to-lead optimization campaigns targeting chymotrypsin-mediated pathologies (pancreatitis, arthritis, cystic fibrosis) and other chymotrypsin-like serine proteases, where the chlorine serves as a modifiable position for SAR expansion [3].

Fragment-Based Drug Discovery (FBDD): Low-MW Scaffold with Multiple Synthetic Vectors

With a molecular weight of 184.58 g/mol and three chemically addressable functional groups (C4-OH, C7-OH, imidazole NH), this compound meets the physicochemical criteria for fragment library inclusion . The chlorine isotope signature facilitates unambiguous detection in fragment-based screening by native mass spectrometry, while the hydroxyl groups can be selectively alkylated or oxidized to access diverse chemotypes .

Agrochemical Intermediate: Benzimidazole-Derived Fungicides and Antimicrobials

6-Chlorobenzimidazole derivatives have been demonstrated to exhibit significant antibacterial and antifungal activities [4]. The target compound serves as the key intermediate for synthesizing pyrimidine-fused benzimidazoles with antimicrobial properties, where the 4,7-diol groups enable heterocycle annulation reactions that are not accessible from the non-hydroxylated 6-chlorobenzimidazole [4].

Quote Request

Request a Quote for 6-chloro-1H-benzimidazole-4,7-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.